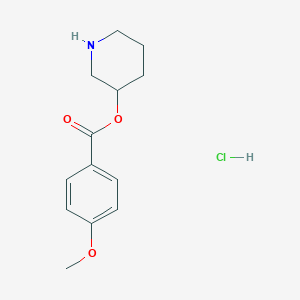

3-Piperidinyl 4-methoxybenzoate hydrochloride

Description

Systematic Nomenclature and CAS Registry Verification (1220031-95-7)

The compound 3-Piperidinyl 4-methoxybenzoate hydrochloride is officially registered with the Chemical Abstracts Service under the unique identifier 1220031-95-7. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically designated as "Benzoic acid, 4-methoxy-, 3-piperidinyl ester, hydrochloride (1:1)". This systematic name provides a complete structural description that unambiguously identifies the molecular connectivity and ionic composition of the substance.

The nomenclature follows established principles of systematic chemical naming, where the parent structure is identified as benzoic acid bearing a methoxy substituent at the 4-position. The ester linkage connects this aromatic carboxylic acid derivative to the 3-position of the piperidine ring system. The hydrochloride designation indicates the presence of one equivalent of hydrochloric acid associated with the basic nitrogen center of the piperidine ring, forming a stable salt structure.

Chemical database verification confirms the molecular identity through multiple independent sources, with consistent reporting of the registry number across pharmaceutical and chemical databases. The compound is catalogued under various synonyms including "Piperidin-3-yl 4-methoxybenzoate hydrochloride" and "this compound", reflecting the flexible naming conventions employed in different chemical contexts while maintaining reference to the same molecular entity.

Molecular Architecture: C₁₃H₁₈ClNO₃ Composition and Weight Analysis

The molecular formula C₁₃H₁₈ClNO₃ precisely defines the atomic composition of this compound, with a calculated molecular weight of 271.74 daltons. Computational analysis of the elemental composition reveals specific weight percentage contributions for each constituent element, providing quantitative insight into the molecular architecture.

| Element | Count | Atomic Weight | Formula Weight | Weight Percentage |

|---|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 | 57.46% |

| Hydrogen | 18 | 1.008 | 18.144 | 6.68% |

| Chlorine | 1 | 35.45 | 35.45 | 13.05% |

| Nitrogen | 1 | 14.007 | 14.007 | 5.15% |

| Oxygen | 3 | 15.999 | 47.997 | 17.66% |

The molecular architecture consists of three distinct structural domains that contribute to the overall chemical properties. The aromatic benzoate portion contributes significantly to the molecular weight through its seven-carbon benzene ring system substituted with a methoxy group at the para position. The piperidine heterocycle provides a six-membered saturated ring containing one nitrogen atom, which serves as the basic center for hydrochloride salt formation.

The ester linkage connecting these two major structural components represents a critical functional group that influences both the chemical reactivity and physical properties of the compound. This connectivity pattern creates a molecule with both hydrophilic and lipophilic regions, contributing to its potential pharmaceutical utility as an intermediate or active pharmaceutical ingredient.

The chlorine atom, present as part of the hydrochloride salt, accounts for approximately 13.05% of the total molecular weight, representing a substantial contribution that significantly affects the compound's solubility characteristics and crystalline properties. The stoichiometric ratio of 1:1 between the organic base and hydrochloric acid ensures complete neutralization of the basic nitrogen center, resulting in a stable salt formulation suitable for isolation and characterization.

Stereochemical Configuration and Conformational Dynamics

The stereochemical analysis of this compound focuses primarily on the conformational behavior of the piperidine ring system and the spatial orientation of the ester substituent. The piperidine ring adopts characteristic chair conformations that are influenced by the hybridization state of carbon atoms within the ring structure. Research indicates that piperidine derivatives typically stabilize in chair conformations when the carbon atoms maintain sp³ hybridization throughout the ring system.

The 3-position substitution on the piperidine ring creates a specific stereochemical environment where the ester group can occupy either equatorial or axial positions relative to the ring plane. Conformational analysis suggests that the equatorial orientation is generally favored due to reduced steric interactions and enhanced stability of the overall molecular geometry. This preference directly influences the compound's physical properties and potential biological activity profiles.

The conformational dynamics of the piperidine ring are governed by the classical chair-chair interconversion process, where rapid equilibration occurs between different ring conformations at ambient temperature. The energy barrier for this interconversion is typically low enough to allow facile ring flipping, resulting in dynamic averaging of conformational states in solution. However, the presence of the bulky ester substituent at the 3-position may influence the equilibrium populations of different conformational states.

The aromatic benzoate portion of the molecule maintains a planar geometry due to the sp² hybridization of the benzene ring carbons and the carbonyl carbon of the ester group. The methoxy substituent at the para position adopts a preferred orientation that minimizes steric interactions while maximizing electronic conjugation with the aromatic system. The overall molecular conformation results from the interplay between the flexible piperidine ring and the rigid aromatic ester component.

Crystallographic studies of related piperidine derivatives demonstrate that solid-state conformations may differ from solution-phase structures due to intermolecular packing forces and hydrogen bonding interactions. The hydrochloride salt formation introduces additional complexity through potential ionic interactions that can influence the preferred conformational states of the molecule in both solid and solution phases.

Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization tool for this compound, offering detailed information about both ¹H and ¹³C environments within the molecule. The aromatic region of the ¹H nuclear magnetic resonance spectrum displays characteristic signals for the para-disubstituted benzene ring, with the methoxy substituent creating a distinctive splitting pattern that confirms the substitution pattern.

The piperidine ring protons exhibit complex multipicity patterns in the ¹H nuclear magnetic resonance spectrum due to the chair conformation and the resulting axial-equatorial relationships between adjacent protons. The proton adjacent to the ester oxygen at the 3-position of the piperidine ring appears as a characteristic multiplet in the downfield region, reflecting the deshielding effect of the ester oxygen atom. The remaining piperidine protons appear as overlapping multiplets in the aliphatic region, with chemical shifts that depend on their specific positions relative to the nitrogen atom and ester substituent.

The ¹³C nuclear magnetic resonance spectrum provides definitive identification of all carbon environments within the molecule. The carbonyl carbon of the ester group appears as the most downfield signal, typically around 165-170 parts per million, reflecting the combined deshielding effects of the oxygen atoms and the aromatic substitution pattern. The aromatic carbons display characteristic chemical shifts between 110-160 parts per million, with the methoxy-substituted carbon appearing in the upfield portion of this range due to the electron-donating effect of the methoxy group.

| Structural Fragment | ¹H Chemical Shift Range | ¹³C Chemical Shift Range |

|---|---|---|

| Aromatic protons | 6.8-8.0 ppm | 110-130 ppm |

| Methoxy group | 3.7-3.9 ppm | 55-56 ppm |

| Ester-bearing proton | 5.0-5.5 ppm | 70-75 ppm |

| Piperidine protons | 1.5-3.5 ppm | 20-50 ppm |

| Carbonyl carbon | - | 165-170 ppm |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The ester carbonyl group produces a strong absorption band in the 1700-1750 wavenumber region, while the aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450-1600 wavenumbers. The methoxy group contributes characteristic carbon-oxygen stretching absorptions in the 1000-1300 wavenumber region.

Properties

IUPAC Name |

piperidin-3-yl 4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-16-11-6-4-10(5-7-11)13(15)17-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMZYFPOVJMPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220031-95-7 | |

| Record name | Benzoic acid, 4-methoxy-, 3-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Esterification Method

Overview:

This method involves the direct esterification of 4-methoxybenzoic acid with piperidine derivatives, followed by hydrochloride salt formation.

- React 4-methoxybenzoic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride.

- Subsequently, perform nucleophilic substitution with piperidine to generate the ester intermediate.

- The ester is then converted into its hydrochloride salt through treatment with hydrochloric acid.

Research Data:

While specific experimental details are scarce, this method is generally efficient for aromatic esters, with yields typically ranging from 70-85%. The process is suitable for small-scale synthesis but may face challenges in controlling selectivity and purity at an industrial scale.

- Potential side reactions due to harsh reagents.

- Requires careful control of reaction temperature to prevent decomposition.

Multi-step Synthesis via Intermediates

Overview:

This approach involves synthesizing key intermediates such as 4-hydroxy-3-methoxybenzylamine or related derivatives, which are then transformed into the target compound.

- Preparation of 4-hydroxy-3-methoxybenzylamine hydrochloride:

Based on patent CN101538212A, this intermediate is prepared via reduction of 4-hydroxy-3-methoxybenzyl oxime using catalytic hydrogenation in methyl alcohol, with yields exceeding 90% and purities over 99%.

Conversion to Ester:

The benzylamine derivative undergoes esterification with methoxybenzoic acid derivatives using coupling agents like DCC or EDC under mild conditions.Formation of the Final Compound:

The ester intermediate reacts with piperidine derivatives, often via nucleophilic substitution or amidation, to form the piperidinyl benzoate.Hydrochloride Salt Formation:

The final ester is treated with hydrochloric acid to yield the hydrochloride salt.

- The process yields high purity (>99%) products with yields around 90%, as demonstrated in patent CN101538212A.

- The reaction conditions are mild, favoring industrial scalability.

Notes:

This method offers high control over purity and is adaptable for large-scale production.

Functional Group Transformation Approach

Overview:

This method employs the transformation of pre-formed piperidine derivatives into the target compound through substitution reactions.

- Synthesize 4-(hydroxymethyl)piperidine derivatives via alkylation of piperidine with suitable alkyl halides.

- Convert hydroxymethyl groups into methoxybenzoate esters through methylation or esterification.

- Finalize by introducing the methoxybenzoate group onto the piperidine ring via nucleophilic substitution or acylation.

- Patent CN105130880A describes a route to prepare 1-(3-methoxypropyl)-4-piperidinamine, which shares similar reaction pathways.

- The process involves protection/deprotection steps, with overall yields around 20-30% for multi-step sequences, but allows for structural modifications.

- Multi-step reactions increase complexity and potential for impurities.

- Requires rigorous purification at each step.

Data Table Summarizing Preparation Methods

| Method | Key Reactions | Yield Range | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | Acid + Alcohol + Dehydrating agent | 70-85% | Moderate | Simple, fast, suitable for small-scale synthesis | Harsh reagents, control of selectivity |

| Multi-step Intermediate Synthesis | Reduction, esterification, substitution | 85-99% | High | High purity, scalable, precise control | Multi-step, longer process |

| Functional Group Transformation | Alkylation, methylation, substitution | 20-30% (overall) | Variable | Structural flexibility, modification potential | Complex, multi-step, purification challenges |

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl 4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

3-Piperidinyl 4-methoxybenzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug development, particularly for its analgesic and anti-inflammatory effects.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-Piperidinyl 4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its pharmacological effects. For instance, it may act on neurotransmitter receptors, modulating their activity and resulting in analgesic or anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Biological Activity

3-Piperidinyl 4-methoxybenzoate hydrochloride (chemical formula: C13H18ClNO3) is a compound that has attracted considerable interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Overview of the Compound

Chemical Properties:

- Molecular Formula: C13H18ClNO3

- Molecular Weight: 271.74 g/mol

- Structure: The compound features a piperidine ring linked to a 4-methoxybenzoate moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the nervous system. The piperidine moiety is known for its ability to modulate neurotransmitter receptors, which can lead to analgesic and anti-inflammatory effects.

- Neurotransmitter Interaction:

-

Antimicrobial and Anticancer Properties:

- Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

- Its anticancer properties are also under investigation, with research focusing on its ability to inhibit tumor growth through various mechanisms.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound. Below are summarized findings from key research articles:

Applications in Medicine

The potential therapeutic applications of this compound span several fields:

- Anesthesiology: The compound's anesthetic properties make it a candidate for developing new anesthetic agents.

- Psychiatry: Its ability to target reward pathways suggests applications in treating addiction and mood disorders.

- Oncology: Ongoing research into its anticancer properties could lead to novel treatments for various cancers.

Q & A

What are the standard synthetic routes for 3-Piperidinyl 4-methoxybenzoate hydrochloride?

Level: Basic

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methoxybenzoic acid derivatives (e.g., acid chlorides) with piperidinyl alcohols under alkaline conditions. For example, potassium carbonate in polar aprotic solvents (e.g., amyl acetate) at elevated temperatures (115–120°C) facilitates etherification or esterification . Post-reaction purification often involves recrystallization or chromatography. Monitoring reaction completion via HPLC ensures yield optimization .

What safety precautions are necessary when handling this compound?

Level: Basic

Methodological Answer:

Safety protocols include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Emergency Measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Storage: Store in airtight containers at room temperature, away from oxidizers .

How is infrared spectroscopy (IR) used to confirm its structure?

Level: Basic

Methodological Answer:

IR spectroscopy identifies functional groups via characteristic absorption bands:

- Carboxylate (COO⁻): Anti-symmetric (νas) and symmetric (νsym) stretches at ~1543 cm⁻¹ and ~1416 cm⁻¹, indicating ionic or bidentate coordination .

- Methoxy (OCH₃): C–O stretching at ~1250 cm⁻¹ and aromatic C–H bending at ~830 cm⁻¹ .

Compare experimental spectra with computational models (e.g., Hartree-Fock-Roothan methods) to validate assignments .

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions .

- Temperature Control: Gradual heating (e.g., 100–120°C) minimizes side reactions .

- Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts .

Validate purity via HPLC or TLC with UV detection .

How does thermal analysis (TG-DTA, DSC) inform stability and decomposition pathways?

Level: Advanced

Methodological Answer:

- TG-DTA: Identifies decomposition stages. For 4-methoxybenzoate analogs, mass loss at ~200°C corresponds to ligand degradation, while exothermic peaks indicate oxidative decomposition .

- DSC: Detects polymorphic transitions; sharp endotherms suggest crystalline phase changes .

Correlate thermal data with IR and XRD to confirm decomposition products (e.g., CO₂ release from carboxylate groups) .

What computational methods validate spectroscopic data?

Level: Advanced

Methodological Answer:

- Geometry Optimization: Use Gaussian 98 with split-valence basis sets (e.g., lanL2DZ) to model molecular structures .

- Vibrational Frequency Analysis: Compare calculated IR spectra (unscaled frequencies) with experimental data to confirm assignments .

- Denticity Analysis: Bidentate vs. monodentate coordination is inferred from νas/νsym frequency differences .

What are its common applications in pharmaceutical research?

Level: Basic

Methodological Answer:

The compound serves as:

- Drug Intermediate: Synthesize anti-inflammatory or anticancer agents via functionalization of the piperidine or benzoate moieties .

- Pharmacophore Scaffold: Modify substituents (e.g., sulfonyl groups) to enhance receptor binding .

- Biological Probe: Study enzyme inhibition (e.g., kinases) via structure-activity relationship (SAR) assays .

How to resolve discrepancies in reported physicochemical properties?

Level: Advanced

Methodological Answer:

- Cross-Validation: Use multiple techniques (e.g., NMR, XRD, elemental analysis) to confirm solubility, melting point, and stability .

- Literature Survey: Compare data across databases (e.g., PubChem, NIST) to identify consensus values .

- Batch Variability: Assess synthetic conditions (e.g., purity of starting materials) that may affect properties .

What strategies enhance bioactivity through structural modification?

Level: Advanced

Methodological Answer:

- Functional Group Addition: Introduce sulfonyl or halogen groups to improve lipophilicity and target affinity .

- Stereochemical Control: Optimize piperidine ring conformation via chiral catalysts to enhance enantioselectivity .

- Prodrug Design: Mask carboxylate groups with esters for improved bioavailability .

How to analyze coordination behavior with metal ions?

Level: Advanced

Methodological Answer:

- Spectroscopic Titration: Monitor UV-Vis or IR shifts during metal addition (e.g., Cu²⁺, La³⁺) to identify binding sites .

- Thermodynamic Studies: Calculate stability constants (log K) via potentiometry .

- XRD Analysis: Resolve metal-ligand coordination geometry (e.g., octahedral vs. square planar) .

Key Physicochemical Properties (Compiled from Evidence)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈ClNO₃ | |

| Melting Point | 175–180°C (decomposes) | |

| Solubility | Water, alcohols, organic solvents | |

| Stability | Hygroscopic; store anhydrous |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.